

The Elusive Crystal Structure of 4-Nitroindole: A Technical Guide for Researchers

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For Immediate Release

While **4-nitroindole** is a valuable building block in medicinal chemistry and materials science, a comprehensive, publicly available, experimentally determined crystal structure remains elusive. This technical guide provides researchers, scientists, and drug development professionals with the known physicochemical properties of **4-nitroindole** and outlines a detailed experimental protocol for the determination of its crystal structure. The methodologies described herein are based on standard practices in single-crystal X-ray crystallography and are intended to serve as a roadmap for future research in this area.

Physicochemical Properties of 4-Nitroindole

A summary of the known physical and chemical properties of **4-nitroindole** is presented in Table 1. This data is crucial for the handling, storage, and design of crystallization experiments.



Property	Value
Molecular Formula	C ₈ H ₆ N ₂ O ₂
Molecular Weight	162.15 g/mol [1][2]
Appearance	Yellow Crystalline Solid[3]
Melting Point	205-207 °C[4][5]
Solubility	Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[3]
CAS Number	4769-97-5[1][5][6]

Experimental Protocol for Crystal Structure Determination

The following sections detail the necessary steps to determine the single-crystal X-ray structure of **4-nitroindole**.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is critical.

a. Solvent Selection: Based on its known solubility, a variety of solvents should be screened. These include, but are not limited to:

- Methanol
- Ethanol
- Acetonitrile
- Ethyl acetate
- Dichloromethane
- Toluene



- Mixtures of the above solvents
- b. Crystallization Techniques: Several methods can be employed to induce crystallization:
- Slow Evaporation: A saturated solution of **4-nitroindole** is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.
- Vapor Diffusion (Liquid-Liquid): A concentrated solution of 4-nitroindole in a volatile solvent
 is placed in a small, open vial. This vial is then placed in a larger, sealed container with a
 less volatile solvent (the anti-solvent) in which 4-nitroindole is poorly soluble. The vapor of
 the volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses
 into the 4-nitroindole solution, gradually reducing its solubility and promoting crystal growth.
- Cooling Crystallization: A saturated solution of 4-nitroindole is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following steps are performed to collect and analyze the diffraction data.

- a. Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryo-loop. The mounted crystal is then placed on the diffractometer.
- b. Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The instrument bombards the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected.
- c. Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using software provided with the diffractometer.

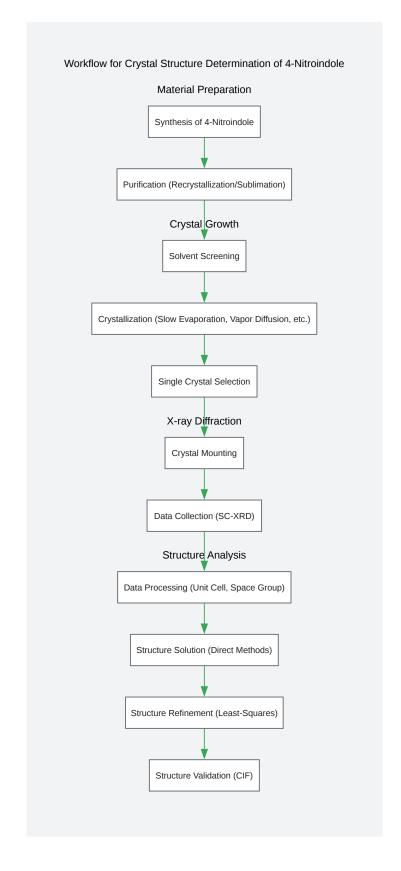


- d. Structure Solution and Refinement: The processed data is then used to solve the crystal structure. This involves determining the positions of the atoms in the unit cell.
- Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial model of the structure.
- Structure Refinement: The initial model is then refined using a least-squares method to improve the agreement between the observed and calculated structure factors. The positions of the hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Logical Workflow for Crystal Structure Determination

The overall process for determining the crystal structure of **4-nitroindole** is summarized in the following diagram.





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Caption: A flowchart illustrating the key stages in determining the crystal structure of **4- nitroindole**.

Conclusion

While the definitive crystal structure of **4-nitroindole** has not yet been reported in publicly accessible databases, this guide provides the necessary framework for its determination. The outlined protocols for crystal growth and single-crystal X-ray diffraction, along with the summarized physicochemical data, offer a solid foundation for researchers to undertake this important structural investigation. The elucidation of the precise three-dimensional arrangement of **4-nitroindole** in the solid state will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of novel pharmaceuticals and functional materials.

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